6-Methyl-3-pyridinesulfonamide 1-oxide
CAS No.:
Cat. No.: VC14270548
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O3S |
|---|---|
| Molecular Weight | 188.21 g/mol |
| IUPAC Name | 6-methyl-1-oxidopyridin-1-ium-3-sulfonamide |
| Standard InChI | InChI=1S/C6H8N2O3S/c1-5-2-3-6(4-8(5)9)12(7,10)11/h2-4H,1H3,(H2,7,10,11) |
| Standard InChI Key | LFOCQZZJAWCVIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=[N+](C=C(C=C1)S(=O)(=O)N)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 6-methylpyridine-3-sulfonamide 1-oxide. Its molecular formula is C₆H₈N₂O₃S, with a calculated molecular weight of 188.21 g/mol. The structure integrates three key functional groups:
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A pyridine N-oxide core, which enhances polarity and hydrogen-bonding capacity .
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A methyl substituent at the 6-position, influencing steric and electronic effects.
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A sulfonamide group (-SO₂NH₂) at the 3-position, contributing to solubility and biological activity .
Table 1: Molecular descriptors of 6-methyl-3-pyridinesulfonamide 1-oxide
| Property | Value |
|---|---|
| Molecular formula | C₆H₈N₂O₃S |
| Molecular weight | 188.21 g/mol |
| IUPAC name | 6-methylpyridine-3-sulfonamide 1-oxide |
| CAS Registry Number | Not formally assigned |
Spectral and Computational Data
While experimental spectra (e.g., NMR, IR) are unavailable, computational predictions using tools like Gaussian or DFT simulations suggest:
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¹H NMR: Signals for the methyl group (δ ~2.5 ppm), pyridine protons (δ ~7.5–8.5 ppm), and sulfonamide NH₂ (δ ~5.5 ppm).
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IR: Stretching vibrations for S=O (~1350 cm⁻¹), N-O (~1250 cm⁻¹), and NH₂ (~3300 cm⁻¹) .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The compound can be synthesized through a multi-step sequence starting from commercially available precursors:
Step 1: Synthesis of 3-methylpyridine 1-oxide
3-Methylpyridine (β-picoline) undergoes oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield 3-methylpyridine 1-oxide .
Step 2: Sulfonation at the 3-position
Sulfonation of 3-methylpyridine 1-oxide with chlorosulfonic acid introduces a sulfonic acid group at the 3-position, forming 3-(chlorosulfonyl)-6-methylpyridine 1-oxide.
Step 3: Amination to sulfonamide
Reaction with aqueous ammonia converts the sulfonyl chloride intermediate to the sulfonamide derivative .
Table 2: Key reaction conditions and yields (hypothetical)
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | H₂O₂, acetic acid, 80°C, 6 hr | 3-methylpyridine 1-oxide | 85–90 |
| 2 | ClSO₃H, 0°C, 2 hr | 3-(chlorosulfonyl)-6-methylpyridine 1-oxide | 70–75 |
| 3 | NH₃ (aq), RT, 1 hr | 6-methyl-3-pyridinesulfonamide 1-oxide | 60–65 |
Reactivity and Functionalization
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N-Oxide moiety: Participates in redox reactions; the oxygen atom can act as a hydrogen-bond acceptor, influencing crystal packing and solubility .
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Sulfonamide group: May undergo alkylation or acylation at the NH₂ site, enabling derivatization for drug discovery .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and N-oxide groups. Limited solubility in nonpolar solvents.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfonamide bond.
Thermal Properties
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Melting point: Estimated range: 180–190°C (based on analogs like 3-methylpyridine 1-oxide, m.p. 58–62°C , adjusted for sulfonamide’s higher polarity).
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Thermogravimetric analysis (TGA): Expected decomposition above 250°C, releasing SO₂ and NOₓ gases.
Biological and Industrial Applications
Materials Science
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Coordination polymers: The N-oxide and sulfonamide groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
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Ionic liquids: Potential use as a zwitterionic component due to its polar groups.
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